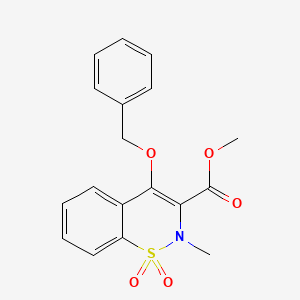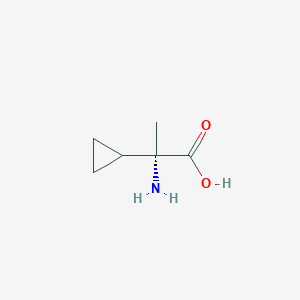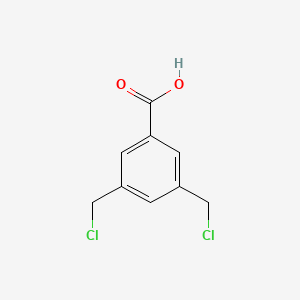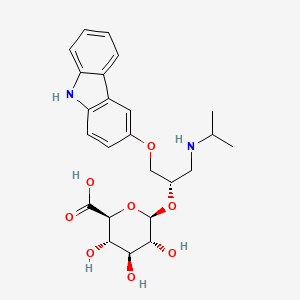
4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both furan and pyrrole rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of furan-2-carbonyl chloride with pyrrole-2-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the furan and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 4-(furan-2-carbonyl)-1H-pyrrole-2-carbinol.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers
Wirkmechanismus
The mechanism of action of 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-carboxylic acid: Shares the furan ring but lacks the pyrrole moiety.
Pyrrole-2-carboxylic acid: Contains the pyrrole ring but does not have the furan component.
4-(furan-2-carbonyl)-piperazine-1-carboxylic acid: Similar structure but with a piperazine ring instead of pyrrole
Uniqueness
4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both furan and pyrrole rings, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H7NO4 |
|---|---|
Molekulargewicht |
205.17 g/mol |
IUPAC-Name |
4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-9(8-2-1-3-15-8)6-4-7(10(13)14)11-5-6/h1-5,11H,(H,13,14) |
InChI-Schlüssel |
YWWAGKVVFRQEFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C(=O)C2=CNC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6R-trans)-1-[[2-[(Diphenylmethoxy)carbonyl]-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidnium Iodide](/img/structure/B13447961.png)
![4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzene](/img/structure/B13447964.png)



![(5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol](/img/structure/B13448007.png)
![N-[(1-Cyclopentyl-1H-tetrazol-5-yl)methyl]-3-(4-nitrophenyl)-2-propenamide](/img/structure/B13448011.png)

![(2S)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide](/img/structure/B13448025.png)
![2,5-dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate](/img/structure/B13448044.png)
![Tert-butyl 6-{[(benzyloxy)carbonyl]amino}-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13448047.png)

![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(1-oxopropoxy)benzenemethanol](/img/structure/B13448055.png)
